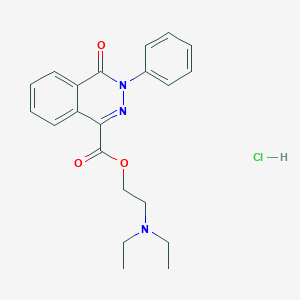
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phthalazine ring, a phenyl group, and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Phthalazine Ring: The initial step involves the formation of the phthalazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with phthalic anhydride under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with the phthalazine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phthalazinecarboxylic acid, 3,4-dihydro-4-oxo-3-pentyl-
- 4-Oxo-3,4-dihydro-1-phthalazinecarboxylic acid
Comparison
Compared to similar compounds, 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which enhances its solubility and potential biological activity. The phenyl group also contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
21131-13-5 |
|---|---|
Fórmula molecular |
C21H24ClN3O3 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-3-23(4-2)14-15-27-21(26)19-17-12-8-9-13-18(17)20(25)24(22-19)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
Clave InChI |
LGZRJGIWUUCCFL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


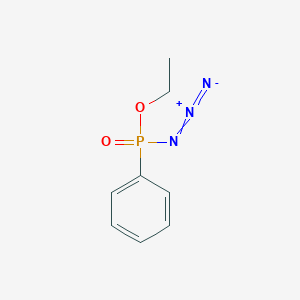
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
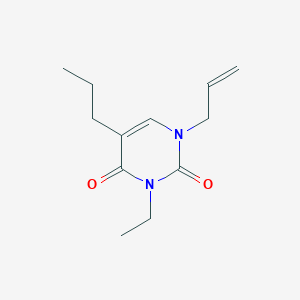
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)

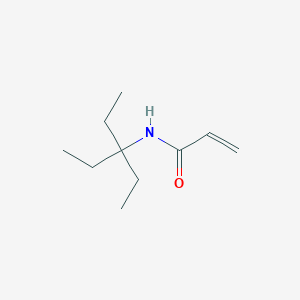
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


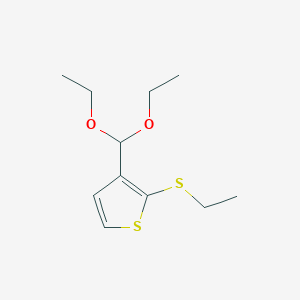

![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)


